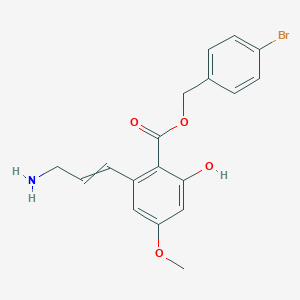
(E)-4-bromobenzyl 2-(3-aminoprop-1-en-1-yl)-6-hydroxy-4-methoxybenzoate
Descripción general
Descripción
(E)-4-bromobenzyl 2-(3-aminoprop-1-en-1-yl)-6-hydroxy-4-methoxybenzoate (chemical formula: C18H18BrNO4, molecular weight: 392.2 g/mol) is a synthesized compound designed for biological evaluation . It exhibits intriguing structural features, including a bromobenzyl moiety, an aminopropenyl group, and a hydroxy-methoxybenzoate scaffold.
Aplicaciones Científicas De Investigación
Photodynamic Therapy Applications
- Spectroscopic and Photophysical Properties : A study by Pişkin, Canpolat, and Öztürk (2020) discussed the synthesis and characterization of new zinc phthalocyanines substituted with (E)-4-bromobenzyl derivatives. These compounds demonstrated properties useful for photodynamic therapy, particularly in cancer treatment, due to their high singlet oxygen quantum yield and appropriate photodegradation quantum yield (Pişkin, Canpolat, & Öztürk, 2020).
- Anticancer Activity : Bekircan et al. (2008) synthesized derivatives of (E)-4-bromobenzyl for evaluating their anticancer activity against various cancer cell lines. The study highlighted the potential of these compounds as therapeutic agents in cancer treatment (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).
Photophysicochemical Studies
- Properties in Photodynamic Therapy : Öncül, Öztürk, and Pişkin (2021) synthesized and characterized zinc(II) phthalocyanine with (E)-4-bromobenzyl substituents. These compounds showed potential as photosensitizers in photodynamic therapy due to their favorable fluorescence, singlet oxygen production, and photostability (Öncül, Öztürk, & Pişkin, 2021).
Antimicrobial and Enzyme Inhibition Studies
- Antimicrobial Activity : Alyar et al. (2018) researched Schiff bases derived from sulfamethoxazole and substituted salicylaldehydes. Their study included (E)-4-((4-methoxy-2-hydroxybenzylidene)amino) derivatives, which demonstrated significant antimicrobial activities and carbonic anhydrase enzyme inhibition effects (Alyar, Şen, Alyar, Adem, Kalkancı, & Özdemir, 2018).
Synthesis and Characterization of Derivatives
- Synthesis of Derivatives : Kaneria et al. (2016) synthesized novel 3-(4-bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol derivatives and evaluated their antimicrobial activity. These compounds, incorporating the (E)-4-bromobenzyl group, showed promising results against various bacteria and fungi (Kaneria, Thumar, Ladva, & Vadodaria, 2016).
Applications in Organic Synthesis
- Organic Synthesis Studies : Research by Zhang and Magnusson (1996) involved the DDQ-mediated oxidation of 4,6-O-methoxybenzylidene-protected saccharides. This study is relevant to the chemical transformations and applications of methoxybenzylidene derivatives in organic synthesis (Zhang & Magnusson, 1996).
Propiedades
IUPAC Name |
(4-bromophenyl)methyl 2-(3-aminoprop-1-enyl)-6-hydroxy-4-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrNO4/c1-23-15-9-13(3-2-8-20)17(16(21)10-15)18(22)24-11-12-4-6-14(19)7-5-12/h2-7,9-10,21H,8,11,20H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBCGSONZHZWLKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)O)C(=O)OCC2=CC=C(C=C2)Br)C=CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 126969741 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





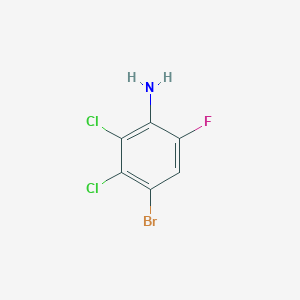
![3-Bromo-1-methyl-1,4,6,7-tetrahydro-pyrazolo[4,3-c]pyridine-5-carboxylic acid tert-butyl ester](/img/structure/B1413584.png)

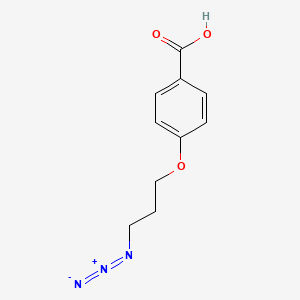

![2-O-Tert-butyl 3-O-methyl (1S,3R,5S)-2-azabicyclo[3.1.0]hexane-2,3-dicarboxylate](/img/structure/B1413590.png)

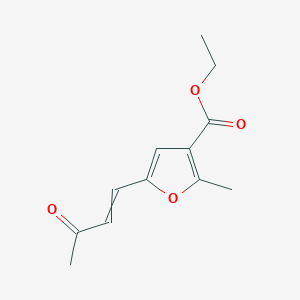

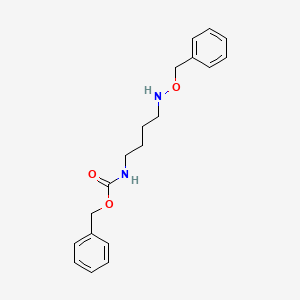
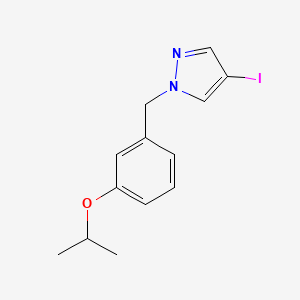
![Diethyl (1R,2S,3R,4S)-4-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)cyclohexane-1,2-dicarboxylate](/img/structure/B1413600.png)